molecular formula C5H7F3N4 B15096091 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine

Cat. No.: B15096091
M. Wt: 180.13 g/mol
InChI Key: WPJBXEBBCVHLLN-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group attached to the triazole ring significantly enhances the compound’s physicochemical and pharmacological properties due to the unique characteristics of the fluorine atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials. The reaction proceeds smoothly in the presence of acidic additives such as TsOH H₂O in toluene at 100°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability and efficiency of the multi-component reaction mentioned above make it a promising candidate for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. The reactions typically occur under acidic conditions with additives such as TsOH H₂O in toluene .

Major Products Formed

The major products formed from these reactions include various trifluoromethyl-1,2,4-triazole derivatives, which have significant pharmaceutical and industrial applications .

Scientific Research Applications

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine has extensive applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to its targets, leading to various biological effects. For example, in anticancer studies, the compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine is unique due to its specific combination of a trifluoromethyl group and an ethanamine group attached to the triazole ring. This unique structure imparts distinct physicochemical and pharmacological properties, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C5H7F3N4

Molecular Weight

180.13 g/mol

IUPAC Name

2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C5H7F3N4/c6-5(7,8)4-10-3(1-2-9)11-12-4/h1-2,9H2,(H,10,11,12)

InChI Key

WPJBXEBBCVHLLN-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=NC(=NN1)C(F)(F)F

Origin of Product

United States

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